2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid 2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 155817-39-3
VCID: VC0379886
InChI: InChI=1S/C17H11ClN2O4/c18-13-14(19-12-9-5-4-8-11(12)17(23)24)16(22)20(15(13)21)10-6-2-1-3-7-10/h1-9,19H,(H,23,24)
SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O
Molecular Formula: C17H11ClN2O4
Molecular Weight: 342.7g/mol

2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid

CAS No.: 155817-39-3

Main Products

VCID: VC0379886

Molecular Formula: C17H11ClN2O4

Molecular Weight: 342.7g/mol

2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid - 155817-39-3

CAS No. 155817-39-3
Product Name 2-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid
Molecular Formula C17H11ClN2O4
Molecular Weight 342.7g/mol
IUPAC Name 2-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzoic acid
Standard InChI InChI=1S/C17H11ClN2O4/c18-13-14(19-12-9-5-4-8-11(12)17(23)24)16(22)20(15(13)21)10-6-2-1-3-7-10/h1-9,19H,(H,23,24)
Standard InChIKey UAYUPAHYAGHDIT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3C(=O)O
PubChem Compound 718933
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator